1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine
Description
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
LXVMTUAGUZJTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of Piperazine
The most direct route involves sequential alkylation of piperazine with 4-methylbenzyl chloride and isopropyl bromide. Piperazine, a six-membered diamine ring, undergoes nucleophilic substitution at both nitrogen atoms. However, uncontrolled alkylation risks forming bis-alkylated byproducts.
In a representative protocol, piperazine is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and treated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or cesium carbonate. The reaction is typically conducted at 60–80°C for 12–24 hours, yielding 1-(4-methylbenzyl)piperazine. Subsequent alkylation with isopropyl bromide under similar conditions introduces the second substituent.
Key Variables:
Reductive Amination Approach
An alternative method employs reductive amination to install the isopropyl group. Here, piperazine is condensed with acetone (propan-2-one) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This step forms 4-(propan-2-yl)piperazine, which is then alkylated with 4-methylbenzyl chloride.
Advantages:
-
Avoids harsh alkylation conditions.
-
Higher regioselectivity for the secondary amine.
Limitations:
-
Requires strict moisture control for NaBH3CN.
-
Catalyst poisoning risks with palladium-based systems.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates by facilitating interfacial interactions between aqueous and organic phases. For example, in the alkylation of 1-(4-methylbenzyl)piperazine with isopropyl bromide, tetrabutylammonium bromide increased yields from 68% to 89% by reducing reaction time from 24 hours to 8 hours.
Solvent Optimization Table
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 82 | 9 |
| Dimethylformamide | 36.7 | 78 | 15 |
| Toluene | 2.4 | 45 | 28 |
Temperature and Stoichiometry
Elevated temperatures (80–100°C) accelerate alkylation but risk decomposition. A molar ratio of 1:1.2 (piperazine to alkylating agent) minimizes di-alkylation. For instance, using 1.2 equivalents of 4-methylbenzyl chloride at 70°C produced 1-(4-methylbenzyl)piperazine in 85% purity, whereas a 1:1 ratio resulted in 30% unreacted piperazine.
Purification and Characterization
Crystallization Techniques
Crude products are often purified via recrystallization. For this compound, isopropyl alcohol or ethanol/water mixtures are effective. In one protocol, dissolving the crude product in hot isopropyl alcohol (75–80°C) followed by cooling to 15°C yielded 80% recovery with >99% purity.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves residual alkylating agents and bis-alkylated impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity, with retention times typically between 8–10 minutes.
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
The primary side reaction is bis-alkylation, where both piperazine nitrogens react with alkylating agents. This is mitigated by:
Degradation Pathways
Prolonged heating (>100°C) in polar solvents can degrade the product via Hofmann elimination, forming ethylene derivatives. Stabilizing agents like hydroquinone (0.1% w/w) inhibit radical-mediated decomposition.
Industrial-Scale Considerations
Chemical Reactions Analysis
Acylation Reactions
The secondary amine undergoes acylation with acyl chlorides or anhydrides. A representative example:
text1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine + Acetyl chloride → this compound-1-acetamide
Conditions : CDI (1,1′-carbonyldiimidazole) in DCM, 0°C to RT, 2h .
Yield : 68% .
Alkylation and Arylation
The compound participates in Michael additions and Heck couplings :
Michael Addition
With acrylonitrile as a Michael acceptor:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Acrylonitrile | Methanol, RT, 12h | Cyanoethyl-piperazine derivative | 75% |
Heck Coupling
For aryl functionalization (e.g., bromophenyl derivatives) :
| Substrate | Conditions | Yield |
|---|---|---|
| 4-Bromophenyl | Pd₂(dba)₃, XPhos, dioxane, 110°C, 3h | 43% |
N-Oxidation
Treatment with hydrogen peroxide or peracids yields N-oxide derivatives , altering electronic properties :
textThis compound + H₂O₂ → this compound N-oxide
Conditions : 30% H₂O₂, acetic acid, RT, 6h .
Coordination Chemistry
The piperazine nitrogen acts as a ligand for transition metals (e.g., Cd²⁺, Pd²⁺), forming complexes with potential catalytic applications .
σ1 Receptor Ligands
Acylation with substituted benzoyl chlorides yields neuroactive derivatives :
| Acyl Chloride | Product Activity | IC₅₀ (σ1R) |
|---|---|---|
| 4-Fluorobenzoyl chloride | Potent σ1 antagonist | 12 nM |
Stability and Reactivity
-
pH Sensitivity : Stable in neutral conditions but degrades under strong acids/bases via ring cleavage.
-
Thermal Stability : Decomposes above 200°C, forming volatile byproducts.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acylation | 0.45 | 58.2 |
| Alkylation | 0.32 | 62.7 |
| N-Oxidation | 0.12 | 75.4 |
This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science, particularly for designing receptor modulators and catalysts. Experimental optimizations, such as microwave-assisted synthesis , further enhance its synthetic accessibility.
Scientific Research Applications
Neurotransmitter Modulation
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that compounds in the piperazine class often exhibit affinity for receptors involved in mood regulation and cognitive functions. This modulation can have implications for the treatment of mood disorders and cognitive impairments .
Cytotoxic Effects
Recent studies have evaluated the cytotoxic activities of piperazine derivatives against cancer cell lines. For instance, derivatives similar to this compound have been tested against colon and lung cancer cells, indicating potential as cytotoxic agents .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of substituents on the piperazine ring, which may confer distinct chemical reactivity and biological properties compared to its analogs.
Table 2: Comparison of Piperazine Derivatives
| Compound Name | Key Features |
|---|---|
| 1-Benzylpiperazine | Contains a benzyl group instead of a methylbenzyl group. |
| 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine | Features an ethyl group instead of a methyl group. |
| 1-(3-Methylbenzyl)-4-(propan-2-yl)piperazine | Contains a methyl group at the meta position on the benzene ring. |
Case Studies and Research Findings
Several studies have documented the biological activities associated with piperazine derivatives:
- Neuropharmacological Studies : Research has focused on how these compounds interact with neurotransmitter receptors, showing promise for mood disorder treatments .
- Antimicrobial Efficacy : A study highlighted that certain piperazine derivatives exhibited strong antibacterial activity against resistant strains, paving the way for new antibiotic development .
- Cytotoxicity Assessments : Evaluations using MTT assays demonstrated varying levels of cytotoxicity against different cancer cell lines, indicating potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which 1-(4-methylbenzyl)-4-(propan-2-yl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-methoxyphenyl, 4-chlorobenzhydryl) enhance receptor binding (e.g., dopamine D2, 5-HT1A) through π-π interactions or hydrogen bonding . In contrast, aliphatic groups (e.g., isopropyl, cyclohexenylmethyl) improve membrane permeability due to increased hydrophobicity .
- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) exhibit enhanced cytotoxicity, likely due to interference with cellular redox pathways .
- Extended Side Chains : Compounds with elongated side chains (e.g., phthalimidobutyl) show improved 5-HT1A affinity, suggesting optimal spacing between the piperazine core and pharmacophoric groups .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isopropyl group in this compound increases logP compared to polar analogues (e.g., 1-(2-hydroxyethyl)piperazines), improving blood-brain barrier penetration .
- pKa and Solubility : Piperazine derivatives typically exhibit pKa values between 3.7–8.0, balancing solubility and membrane permeability. For example, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine has pKa1 = 3.73 and pKa2 = 7.98, enabling pH-dependent solubility .
Biological Activity
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structure that includes a piperazine ring substituted with a 4-methylbenzyl group and a propan-2-yl group. The molecular formula of this compound is with an approximate molecular weight of 234.34 g/mol. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly focusing on its pharmacological effects. Compounds within the piperazine class often exhibit significant interactions with neurotransmitter systems, which can influence mood regulation and cognitive function. Notably, the compound has shown promise in several areas:
- Antimicrobial Activity : It has been predicted to exhibit inhibitory effects against bacteria such as Bacillus cereus, suggesting potential applications in treating bacterial infections .
- Neurological Effects : Similar piperazine derivatives have been investigated for their antipsychotic and antidepressant properties, indicating that this compound may also modulate neurotransmitter systems like serotonin and dopamine .
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to establish its efficacy against specific cancer cell lines .
The mechanism of action for this compound is primarily attributed to its ability to bind to various receptors involved in neurotransmission. The structure of the piperazine ring allows for interactions with both serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Binding Interactions
Research indicates that the compound's binding affinity to these receptors can influence neurotransmitter release and uptake, thereby affecting physiological responses. Specific interactions include:
- Hydrogen Bonding : The nitrogen atoms in the piperazine ring can form hydrogen bonds with amino acid residues in receptor proteins, enhancing binding stability.
- Electrophilic Sites : The aromatic ring exhibits electronegative characteristics, which may facilitate interactions with electrophilic sites on target proteins .
Research Findings
Several studies have documented the biological activities of this compound:
Case Studies
- Antimicrobial Efficacy : A study utilized bioactivity prediction software (BAITOC) to assess the antibacterial properties of this compound. Results indicated significant interactions with bacterial proteins, suggesting a mechanism for its inhibitory effects against Bacillus cereus .
- Neuropharmacological Applications : In a comparative study of piperazine derivatives, this compound was shown to have comparable binding affinities to serotonin receptors as established antidepressants, indicating its potential use in treating mood disorders .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzyl halide derivative (e.g., 4-methylbenzyl chloride) with a piperazine precursor. For example:
- Step 1: React 1-(4-methylbenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) .
- Step 2: Optimize yields (~94.5%) by controlling stoichiometry (e.g., 1.2 equivalents of alkylating agent) and reaction time (6–7 hours under reflux) .
- Alternative Route: Use solvent-free conditions for eco-friendly synthesis, as demonstrated in analogous piperazine derivatives .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve chair conformations of the piperazine ring and hydrogen bonding patterns (e.g., O–H⋯N interactions) .
- Spectroscopy: Use H/C NMR to confirm substituent positions (e.g., methylbenzyl and isopropyl groups) and IR for functional group analysis (e.g., C–N stretching at ~1,250 cm⁻¹) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z 315.02 for a related derivative) .
Q. How can purification challenges due to byproducts or low solubility be addressed?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate isomers or polar impurities .
- Recrystallization: Employ solvents like ethanol or acetone, leveraging differences in solubility between the target compound and byproducts .
- HPLC: For high-purity requirements (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., DMF or propargyl bromide byproducts) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
Methodological Answer:
- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) for biological assays. Piperazine derivatives often require co-solvents (e.g., β-cyclodextrin) due to low aqueous solubility .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the benzyl or piperazine positions to modulate receptor binding. For example, 4-methylpiperazine analogs show higher activity than 2- or 3-methyl derivatives in protease inhibition .
- Bioisosteric Replacement: Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to improve lipophilicity and blood-brain barrier penetration .
- In Silico Docking: Use AutoDock Vina to predict binding affinities to targets like PLpro or dopamine receptors, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activities (e.g., reduced potency vs. lower toxicity)?
Methodological Answer:
- Dose-Response Analysis: Perform MTT assays across a concentration range (0.1–100 μM) to distinguish cytotoxic vs. cytostatic effects in cancer cells .
- Mechanistic Studies: Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction versus necrosis in conflicting toxicity reports .
- Metabolite Profiling: Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo activity .
Q. How do crystallographic data inform the optimization of supramolecular interactions for drug formulation?
Methodological Answer:
- Hydrogen Bonding Networks: Analyze X-ray data (e.g., C–H⋯O bonds) to design co-crystals with improved solubility (e.g., using carboxylic acid co-formers) .
- Polymorph Screening: Use solvent-drop grinding to identify stable polymorphs with higher melting points and bioavailability .
Q. What computational methods validate the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to receptors like serotonin transporters .
- Quantum Mechanics (QM): Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions for covalent inhibitor design .
- Machine Learning: Train models on PubChem bioassay data (e.g., AID 1345083) to prioritize analogs with predicted high activity .
Q. How can structural modifications address metabolic instability in preclinical models?
Methodological Answer:
- Deuterium Incorporation: Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design: Introduce ester or amide prodrug moieties (e.g., acetylated piperazine) to enhance oral bioavailability .
- Metabolite Identification: Use hepatocyte microsomal assays to pinpoint metabolic hotspots (e.g., N-dealkylation) for targeted modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
